

# BLI-489 free acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025



An In-Depth Technical Guide to BLI-489 Free Acid

This technical guide provides a comprehensive overview of **BLI-489 free acid**, a novel penem β-lactamase inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, mechanism of action, in vitro activity, and relevant experimental protocols.

#### **Chemical Identifiers**

A clear identification of a compound is critical for research and development. The following table summarizes the key chemical identifiers for **BLI-489 free acid**.



| Identifier Type   | Identifier                                                                                                                              |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 635322-76-8[1]                                                                                                                          |
| Molecular Formula | C13H11N3O4S[1]                                                                                                                          |
| IUPAC Name        | (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][2] [3]oxazin-2-ylmethylidene)-7-oxo-4-thia-1- azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1] |
| InChI Key         | DMEYZPJEFHGESJ-CPWLGJMPSA-N[1]                                                                                                          |
| SMILES            | C1COCC2=NC(=CN21)/C=C/3[C@@H]4N(C3=<br>O)C(=CS4)C(=O)O[1]                                                                               |
| PubChem CID       | 9972353[1]                                                                                                                              |

#### **Mechanism of Action**

BLI-489 is a potent inhibitor of a broad spectrum of  $\beta$ -lactamase enzymes, which are a primary mechanism of resistance to  $\beta$ -lactam antibiotics in bacteria. It has demonstrated robust activity against Ambler class A, C, and some class D  $\beta$ -lactamases.[1][2][3][4] The primary function of BLI-489 is to inactivate these enzymes, thereby restoring the efficacy of  $\beta$ -lactam antibiotics that would otherwise be hydrolyzed and inactivated. The combination of BLI-489 with a  $\beta$ -lactam antibiotic, such as piperacillin or imipenem, creates a synergistic effect, overcoming bacterial resistance.[5][6][7]

The general mechanism of  $\beta$ -lactamase inhibition by a  $\beta$ -lactamase inhibitor like BLI-489 is depicted in the following signaling pathway diagram.

Caption: General mechanism of  $\beta$ -lactamase inhibition by BLI-489.

## **In Vitro Activity**

Numerous studies have demonstrated the potent in vitro activity of BLI-489 in combination with various  $\beta$ -lactam antibiotics against a wide range of bacterial isolates, including those expressing extended-spectrum  $\beta$ -lactamases (ESBLs) and AmpC enzymes.[1][2][8]

#### **Quantitative Data Summary**



The following tables summarize the minimum inhibitory concentration (MIC) data for piperacillin in combination with BLI-489 against various  $\beta$ -lactamase-producing organisms.

Table 1: MIC Values of Piperacillin-BLI-489 against Enteric Bacilli[1][2]

| Organism Type                              | Piperacillin Alone<br>(MIC ≥ 32 μg/mL) | Piperacillin-BLI-489<br>(≤16 μg/mL) | Piperacillin-<br>Tazobactam (≤16<br>μg/mL) |
|--------------------------------------------|----------------------------------------|-------------------------------------|--------------------------------------------|
| Piperacillin-<br>Nonsusceptible<br>Strains | ~55% of total isolates                 | 92% inhibited                       | 66% inhibited                              |

Table 2: Time-Kill Kinetics of Piperacillin-BLI-489 (4 x MIC)[9]

| β-Lactamase Class | Bacterial Strains                              | Average Log10 CFU/mL<br>Reduction at 6 hours |
|-------------------|------------------------------------------------|----------------------------------------------|
| Class A           | E. coli (TEM-1), K.<br>pneumoniae (SHV-11)     | 2.4                                          |
| ESBLs             | Strains producing TEM-10,<br>SHV-5, or CTX-M-5 | 2.2                                          |
| Class C & D       | Strains producing AmpC, ACT-<br>1, or OXA-1    | 2.3                                          |

# **Experimental Protocols**

This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of BLI-489.

### **Minimum Inhibitory Concentration (MIC) Determination**

The in vitro activity of piperacillin in combination with BLI-489 was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).



- · Preparation of Reagents:
  - Stock solutions of piperacillin and BLI-489 are prepared in appropriate solvents.
  - A series of twofold dilutions of piperacillin are prepared in Mueller-Hinton broth (MHB).
  - BLI-489 is added to each dilution at a constant concentration (e.g., 4 μg/mL).[2][8]
- Inoculum Preparation:
  - Bacterial isolates are grown on appropriate agar plates.
  - Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5
     McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).
  - The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the microtiter plate wells.
- Incubation:
  - The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Reading Results:
  - The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

#### **Time-Kill Kinetics Assay**

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

- Experimental Setup:
  - Flasks containing 50 mL of MHB with the appropriate antimicrobial agent (piperacillin-BLI-489 at a concentration of 4 times the MIC) are prepared.
- Inoculation:



- The flasks are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 10<sup>6</sup> CFU/mL.[9]
- Sampling and Plating:
  - Aliquots are removed from the flasks at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
  - The aliquots are serially diluted in saline.
  - The diluted samples are plated onto appropriate agar plates to determine the number of viable colonies (CFU/mL).
- Data Analysis:
  - The change in bacterial count (log10 CFU/mL) over time is calculated and plotted. A ≥3log10 reduction in CFU/mL is considered bactericidal.

The following diagram illustrates a typical experimental workflow for a time-kill assay.

Caption: A typical experimental workflow for a time-kill assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities
  of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 PMC
  [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]



- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BLI-489 free acid CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820932#bli-489-free-acid-cas-number-and-chemical-identifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com